molecular formula C10H12F3NO2 B13049235 (1S,2S)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL

(1S,2S)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL

Cat. No.: B13049235
M. Wt: 235.20 g/mol
InChI Key: YZTCEJIOHNBDFP-IMTBSYHQSA-N
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Description

(1S,2S)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL is a chiral compound with significant applications in various fields such as chemistry, biology, and medicine. The presence of the trifluoromethoxy group imparts unique properties to the compound, making it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as a substituted benzaldehyde.

    Reduction: The precursor undergoes reduction to form the corresponding alcohol.

    Amination: The alcohol is then subjected to amination to introduce the amino group.

    Chiral Resolution: The final step involves chiral resolution to obtain the desired (1S,2S) enantiomer.

Industrial Production Methods

Industrial production methods for this compound often involve the use of advanced techniques such as flow microreactors, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohols or amines.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions to form new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.

Major Products

The major products formed from these reactions include various substituted alcohols, amines, and ketones, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

(1S,2S)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (1S,2S)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s binding affinity and selectivity, leading to its effectiveness in various biological processes. The compound can modulate signaling pathways and biochemical reactions, contributing to its therapeutic potential .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (1S,2S)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL lies in its specific stereochemistry and the presence of the trifluoromethoxy group, which imparts distinct physicochemical properties. These properties enhance its stability, lipophilicity, and binding affinity, making it a valuable compound in various scientific and industrial applications .

Properties

Molecular Formula

C10H12F3NO2

Molecular Weight

235.20 g/mol

IUPAC Name

(1S,2S)-1-amino-1-[3-(trifluoromethoxy)phenyl]propan-2-ol

InChI

InChI=1S/C10H12F3NO2/c1-6(15)9(14)7-3-2-4-8(5-7)16-10(11,12)13/h2-6,9,15H,14H2,1H3/t6-,9+/m0/s1

InChI Key

YZTCEJIOHNBDFP-IMTBSYHQSA-N

Isomeric SMILES

C[C@@H]([C@H](C1=CC(=CC=C1)OC(F)(F)F)N)O

Canonical SMILES

CC(C(C1=CC(=CC=C1)OC(F)(F)F)N)O

Origin of Product

United States

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